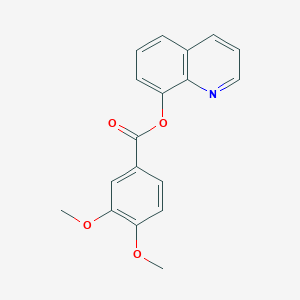

Quinolin-8-yl 3,4-dimethoxybenzoate

Description

Quinolin-8-yl 3,4-dimethoxybenzoate is a synthetic ester derivative of 8-hydroxyquinoline, a scaffold renowned for its versatility in analytical, coordination, and pharmaceutical chemistry . The compound is synthesized via condensation reactions involving quinolin-8-yloxyacetic acid hydrazide and 3,4-dimethoxybenzaldehyde, forming a hybrid structure that combines the metal-chelating properties of 8-hydroxyquinoline with the aromatic and electronic modulation of the 3,4-dimethoxybenzoate group .

Properties

Molecular Formula |

C18H15NO4 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

quinolin-8-yl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3 |

InChI Key |

OUHARPFRCLDZCC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinolin-8-yl Ester Family

Several quinolin-8-yl esters with modified benzoate substituents have been reported, demonstrating how structural variations influence physicochemical and functional properties:

Key Observations :

- Electron-Donating vs.

- Sulfonate vs. Benzoate : Sulfonate derivatives (e.g., 4-iodobenzenesulfonate) may exhibit higher solubility in polar solvents, whereas benzoate esters like 3,4-dimethoxybenzoate are more lipophilic, favoring membrane permeability .

Pharmacologically Relevant Analogues

The 3,4-dimethoxybenzoate moiety is also present in non-quinoline compounds with documented pharmacological activity:

- UM 1182 (1,4-Dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) hydrochloride): Structure: Shares the 3,4-dimethoxybenzoate group but attached to a piperidinol scaffold instead of quinoline. Activity: Demonstrated mouse analgesia (ED₅₀ = 387 mg/kg) and induced physical dependence in monkeys, suggesting opioid receptor interactions . Contrast: Unlike UM 1182, this compound lacks reported opioid activity, highlighting the critical role of the piperidinol core in neuropharmacological effects .

- Caffeic Acid Derivatives (e.g., 3,4-Dihydroxybenzeneacrylic Acid): Structure: Contains a 3,4-dihydroxybenzoate group, differing in oxidation state and substitution pattern. Activity: Widely used in pharmacological research, food additives, and cosmetics due to antioxidant and anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.